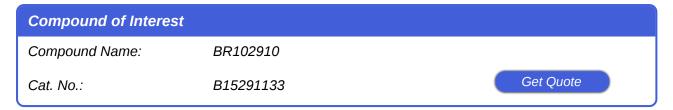


BR102910: A Potent and Selective Inhibitor of Fibroblast Activation Protein (FAP)

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Fibroblast Activation Protein (FAP) is a type II transmembrane serine protease that is minimally expressed in normal adult tissues but is significantly upregulated in the microenvironment of various pathologies, including cancer, fibrosis, and inflammation.[1] Its restricted expression pattern and enzymatic activity, which includes both dipeptidyl peptidase and endopeptidase functions, make it an attractive therapeutic target.[1] **BR102910** has emerged as a novel, potent, and selective small molecule inhibitor of FAP, demonstrating significant promise in preclinical studies.[1] This technical guide provides a comprehensive overview of **BR102910**, including its biochemical activity, selectivity, preclinical efficacy, and the experimental protocols used for its evaluation.

Biochemical Activity and Selectivity

BR102910 is a highly potent inhibitor of FAP with a reported half-maximal inhibitory concentration (IC50) in the low nanomolar range. Its selectivity has been evaluated against closely related proteases, particularly Dipeptidyl Peptidase IV (DPPIV) and Prolyl Oligopeptidase (PREP), demonstrating a favorable selectivity profile.

Table 1: In Vitro Inhibitory Activity of **BR102910**



Target Enzyme	IC50 (nM)
Fibroblast Activation Protein (FAP)	1[1]
Prolyl Oligopeptidase (PREP)	49,000[2]
Dipeptidyl Peptidase IV (DPPIV)	>10,000*

^{*}Data from the primary publication is required for the precise DPPIV IC50 value.

Preclinical In Vivo Efficacy

The in vivo efficacy of **BR102910** was demonstrated in a study using C57BL/6J mice.[1] Oral administration of **BR102910** resulted in a dose-dependent inhibition of FAP activity, highlighting its potential for systemic therapeutic use.[2]

Table 2: In Vivo FAP Inhibition by BR102910

Animal Model	Administration Route	Dose Range (mg/kg)	Observed Effect
C57BL/6J mice	Oral	0-30	Significant dose- dependent FAP inhibition[2]

^{*}Detailed quantitative results from the in vivo study, such as the percentage of FAP inhibition at different doses and time points, are pending access to the full-text publication.

Experimental Protocols In Vitro FAP Inhibition Assay

A fluorogenic assay is a common method to determine the in vitro inhibitory activity of compounds against FAP.

Principle: The assay measures the cleavage of a specific fluorogenic substrate by the FAP enzyme. In the presence of an inhibitor, the enzymatic activity is reduced, leading to a decrease in the fluorescent signal.



Materials:

- · Recombinant human FAP enzyme
- Fluorogenic FAP substrate (e.g., Ala-Pro-AFC)
- Assay buffer (e.g., Tris-HCl buffer, pH 7.5)
- Test compound (BR102910) and controls
- 96-well black microplates
- Fluorescence plate reader

Procedure:

- Prepare a serial dilution of BR102910 in the assay buffer.
- Add a fixed concentration of recombinant human FAP to each well of the microplate.
- Add the diluted BR102910 or vehicle control to the respective wells and incubate for a predetermined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
- Initiate the enzymatic reaction by adding the fluorogenic FAP substrate to all wells.
- Monitor the increase in fluorescence over time using a fluorescence plate reader (e.g., excitation at 400 nm and emission at 505 nm for AFC).
- Calculate the initial reaction rates (V) for each inhibitor concentration.
- Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

In Vivo FAP Inhibition Study

Animal Model: C57BL/6J mice are a commonly used inbred strain for in vivo studies.[1]

Principle: To assess the in vivo efficacy of **BR102910**, the inhibitor is administered to the animals, and the FAP activity in plasma or tissue samples is measured ex vivo.



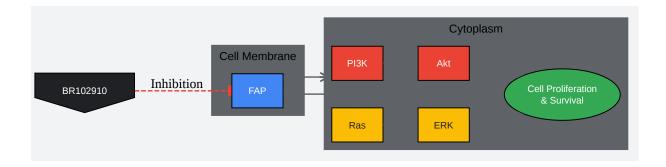
Procedure:

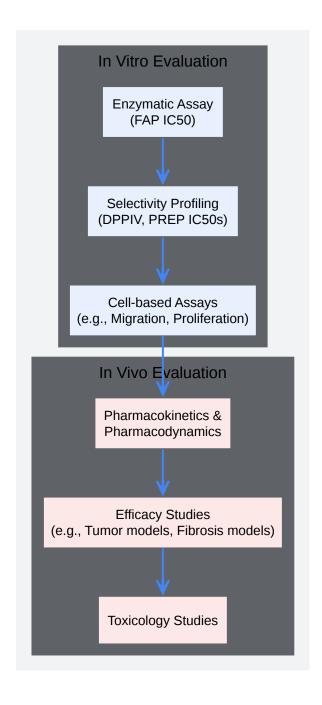
- House C57BL/6J mice under standard laboratory conditions.
- Administer BR102910 orally at various doses (e.g., 0, 3, 10, 30 mg/kg).[2]
- At a specified time point after administration, collect blood samples via a suitable method (e.g., cardiac puncture) into tubes containing an anticoagulant.
- Prepare plasma by centrifuging the blood samples.
- Measure the FAP activity in the plasma samples using an ex vivo enzymatic assay, similar to the in vitro assay described above.
- The percentage of FAP inhibition in the treated groups is calculated relative to the vehicletreated control group.
- Analyze the dose-response relationship to evaluate the in vivo potency of BR102910.

Signaling Pathways and Experimental Workflows FAP Signaling Pathway

FAP is known to influence several downstream signaling pathways that are critical in cancer progression and fibrosis. These include the PI3K/Akt and Ras-ERK pathways, which are involved in cell proliferation, survival, and migration. The diagram below illustrates a simplified representation of FAP's role in activating these pathways.









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References

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